molecular formula C27H29NO B608277 4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone CAS No. 824960-02-3

4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone

Cat. No.: B608277
CAS No.: 824960-02-3
M. Wt: 383.5 g/mol
InChI Key: AKGUMDFQXWZHHS-UHFFFAOYSA-N
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Description

JWH 210 is a synthetic cannabinoid from the naphthoylindole family. It acts as a potent agonist at both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with binding affinities of 0.46 nanomolar at CB1 and 0.69 nanomolar at CB2 . This compound is known for its high potency and has been used in various scientific research applications.

Preparation Methods

The synthesis of JWH 210 involves the reaction of 4-ethyl-2-naphthoyl chloride with 1-pentyl-1H-indole under heat. The resulting substance is then dissolved in ethanol or another solvent and crystallized . Industrial production methods typically follow similar synthetic routes but may involve additional purification steps to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

JWH 210 undergoes various chemical reactions, including:

    Oxidation: This reaction can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Mechanism of Action

JWH 210 exerts its effects by binding to cannabinoid receptors CB1 and CB2. This binding activates the receptors, leading to various downstream effects, including modulation of neurotransmitter release and immune response . The compound’s high affinity for these receptors makes it particularly potent in eliciting cannabinoid-like effects.

Comparison with Similar Compounds

JWH 210 is part of the naphthoylindole series, which includes other compounds such as JWH 018, JWH 122, and JWH 081. Compared to its analogs, JWH 210 has a higher binding affinity for CB1 receptors, making it one of the most potent compounds in this series . Here is a comparison with similar compounds:

JWH 210’s unique structure and high potency make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

824960-02-3

Molecular Formula

C27H29NO

Molecular Weight

383.5 g/mol

IUPAC Name

(1-pentylindol-3-yl)-(4-propylnaphthalen-1-yl)methanone

InChI

InChI=1S/C27H29NO/c1-3-5-10-18-28-19-25(23-14-8-9-15-26(23)28)27(29)24-17-16-20(11-4-2)21-12-6-7-13-22(21)24/h6-9,12-17,19H,3-5,10-11,18H2,1-2H3

InChI Key

AKGUMDFQXWZHHS-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JWH-182;  JWH 182;  JWH182; 

Origin of Product

United States

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